

# An In-depth Technical Guide to 1,8-Nonadiyne: Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the chemical properties, structure, and spectral data of **1,8-nonadiyne**. A linear diyne, **1,8-nonadiyne** is a versatile building block in organic synthesis, valued for the reactivity of its terminal alkyne groups. This document includes tabulated physical and spectroscopic data, a detailed experimental protocol for its synthesis, and a discussion of its key chemical reactions.

#### Introduction

**1,8-Nonadiyne** (C<sub>9</sub>H<sub>12</sub>) is a colorless liquid characterized by a nine-carbon chain with terminal triple bonds.[1] This structure imparts significant reactivity, making it a useful precursor in the synthesis of more complex molecules, including long-chain fatty acids and macrocycles.[2] Its bifunctionality allows for sequential or simultaneous reactions at both ends of the molecule, offering unique opportunities in polymer chemistry and materials science.

## **Chemical Structure and Properties**

The structure of **1,8-nonadiyne** consists of a flexible pentamethylene chain separating two terminal ethynyl groups. The presence of sp-hybridized carbon atoms in the alkyne moieties results in a linear geometry at positions **1**, **2**, **8**, and **9** of the carbon chain.



### **Physical Properties**

A summary of the key physical properties of **1,8-nonadiyne** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>12</sub>	[2]
Molecular Weight	120.19 g/mol	[2]
Boiling Point	162.2 °C at 760 mmHg	[2]
Melting Point	-21 °C	[2]
Density	0.831 g/cm <sup>3</sup>	[2]
Refractive Index (n <sup>20</sup> /D)	1.449	[2]
Water Solubility	Not miscible or difficult to mix	[2]
Flash Point	41.7 °C	[2]

## **Spectroscopic Data**

The structural features of **1,8-nonadiyne** are well-characterized by various spectroscopic techniques. Key data from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry are summarized below.

The NMR spectra of **1,8-nonadiyne** are consistent with its symmetric structure.

Table 2: <sup>1</sup>H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~1.94	t	2H	H-1, H-9 (≡C-H)
~2.18	m	4H	H-3, H-7 (-CH₂-C≡)
~1.57	m	6H	H-4, H-5, H-6 (-CH <sub>2</sub> -)



Table 3: 13C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~84.5	C-1, C-9 (≡C-H)
~68.2	C-2, C-8 (-C≡)
~28.2	C-4, C-6 (-CH <sub>2</sub> -)
~28.0	C-5 (-CH <sub>2</sub> -)
~18.2	C-3, C-7 (-CH₂-C≡)

The IR spectrum of **1,8-nonadiyne** displays characteristic absorptions for terminal alkynes and C-H bonds.

Table 4: Key IR Absorptions

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300	Strong	≡C-H stretch
~2940, ~2860	Medium-Strong	C-H stretch (alkane)
~2120	Weak	C≡C stretch

The mass spectrum of **1,8-nonadiyne** shows a molecular ion peak and a fragmentation pattern characteristic of a long-chain hydrocarbon with terminal functional groups.

Table 5: Major Mass Spectral Fragments



m/z	Relative Intensity	Possible Fragment
120	Moderate	[M]+ (Molecular Ion)
91	High	[M - C <sub>2</sub> H <sub>3</sub> ] <sup>+</sup>
79	High	[C <sub>6</sub> H <sub>7</sub> ] <sup>+</sup>
67	Moderate	[C <sub>5</sub> H <sub>7</sub> ]+
55	Moderate	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
41	High	[C₃H₅] <sup>+</sup>
39	High	[C₃H₃] <sup>+</sup>

# Experimental Protocols Synthesis of 1,8-Nonadiyne

A common and high-yielding method for the synthesis of **1,8-nonadiyne** is the double alkylation of acetylene with **1,5-dibromopentane**.[2] This reaction is typically carried out in liquid ammonia with sodium amide as the strong base to generate the acetylide anion.

- 1,5-dibromopentane
- Sodium metal
- · Acetylene gas
- Liquid ammonia
- · Anhydrous diethyl ether
- Ammonium chloride (saturated aqueous solution)
- Three-necked round-bottom flask
- Dry ice/acetone condenser
- Gas inlet tube



- Stirring apparatus
- Dropping funnel
- Preparation of Sodium Acetylide: In a three-necked flask equipped with a dry ice condenser, gas inlet tube, and mechanical stirrer, condense approximately 500 mL of liquid ammonia. To the stirred liquid ammonia, add small pieces of sodium metal (2.2 equivalents) until a persistent blue color is observed. Bubble purified acetylene gas through the solution until the blue color is discharged, indicating the formation of sodium acetylide.
- Alkylation: To the suspension of sodium acetylide, add 1,5-dibromopentane (1.0 equivalent)
  dropwise via a dropping funnel over a period of 1-2 hours. Maintain the temperature of the
  reaction mixture with a dry ice/acetone bath. After the addition is complete, allow the reaction
  to stir for an additional 4-6 hours.
- Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution
  of ammonium chloride. Allow the liquid ammonia to evaporate overnight in a well-ventilated
  fume hood. Add approximately 200 mL of water to the residue, and extract the aqueous layer
  with diethyl ether (3 x 100 mL).
- Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter
  the solution and remove the solvent by rotary evaporation. The crude product can be purified
  by vacuum distillation to yield pure 1,8-nonadiyne.[3]



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Synthetic pathway for **1,8-nonadiyne**.

## **Chemical Reactivity and Applications**

The terminal alkyne groups of **1,8-nonadiyne** are its most reactive sites and participate in a variety of chemical transformations.

### **Deprotonation and Alkylation**



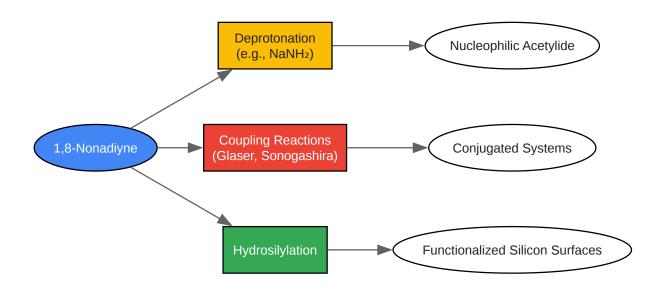
The terminal protons are acidic (pKa  $\approx$  25) and can be removed by a strong base, such as sodium amide, to form a mono- or di-anion. These acetylides are potent nucleophiles and can react with electrophiles, such as alkyl halides, in  $S_n2$  reactions to extend the carbon chain.[4][5]

### **Hydrosilylation**

**1,8-Nonadiyne** can undergo a one-step hydrosilylation reaction, which is utilized for attaching acetylene-terminated alkyl monolayers to non-oxidized crystalline silicon surfaces.

### **Coupling Reactions**

The terminal alkynes can participate in various coupling reactions, such as the Glaser-Hay and Sonogashira couplings, to form symmetrical and unsymmetrical diynes and other conjugated systems. These reactions are fundamental in the synthesis of polymers and complex organic molecules.



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